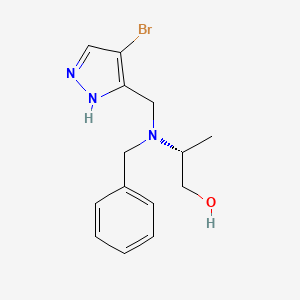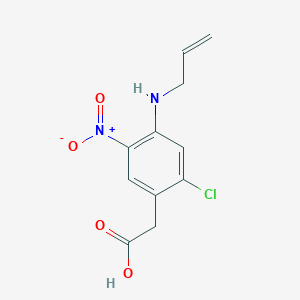
4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group and a bromophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol, benzyl bromide, and 4-pyridinemethanol.
Step 1: The first step involves the etherification of 4-bromophenol with benzyl bromide in the presence of a base like potassium carbonate to form 3-(benzyloxy)-4-bromophenol.
Step 2: The next step is the reaction of 3-(benzyloxy)-4-bromophenol with 4-pyridinemethanol under basic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using similar reaction conditions but optimized for larger quantities. This might involve continuous flow reactors to improve efficiency and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Aldehydes or acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
作用机制
The mechanism by which 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromophenoxy groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
4-(Benzyloxy)pyridine: Lacks the bromophenoxy group, making it less versatile in certain reactions.
4-(Bromomethyl)pyridine:
Uniqueness: 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine is unique due to the presence of both benzyloxy and bromophenoxy groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
4-[(4-bromo-3-phenylmethoxyphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-18-7-6-17(22-13-16-8-10-21-11-9-16)12-19(18)23-14-15-4-2-1-3-5-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRADKQXBZWXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OCC3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-Carboxybenzyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B8076856.png)

![2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B8076881.png)





![3,4,5,6-Tetrahydro-2H-benzo[4,5]imidazo[2,1-b][1,3,6]oxadiazocine](/img/structure/B8076933.png)



![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-6,6-dimethyl-1-(1-oxopropoxy)-, 1,1-dimethylethyl ester](/img/structure/B8076959.png)

